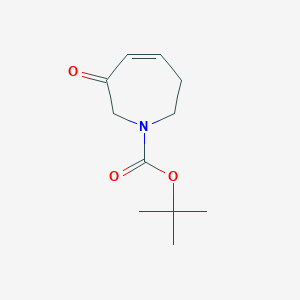

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Overview

Description

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves multiple steps of organic synthesis. One common method involves the reaction of a suitable azepine derivative with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be compared with other similar compounds such as:

tert-Butyl 3-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the ring system, leading to different chemical properties and applications.

tert-Butyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Another similar compound with variations in the ring structure and functional groups.

Biological Activity

Chemical Identity

- Name : tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

- CAS Number : 882529-68-2

- Molecular Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

This compound belongs to the azepine class of heterocyclic compounds and is characterized by a tetrahydro structure with a carboxylate group. Its unique structure suggests potential biological activities that warrant investigation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Analgesic Properties : Some studies have shown that derivatives of this compound exhibit analgesic effects comparable to standard pain relief medications, suggesting its utility in pain management.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the azepine ring or the carboxylate group can significantly enhance or diminish its biological efficacy. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and bioavailability |

| Substitution on the azepine ring | Enhanced interaction with biological targets |

Study 1: Anti-inflammatory Activity

In a controlled study involving various azepine derivatives, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that it exhibited a moderate IC50 value compared to established anti-inflammatory drugs like diclofenac.

Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties.

Research Findings

Recent findings highlight the importance of further research into the biological mechanisms underlying the activity of this compound:

- Mechanism of Action : Studies suggest that the compound may exert its effects through modulation of specific enzyme pathways involved in inflammation and pain signaling.

- In Vivo Studies : Animal models have shown promising results in reducing inflammation and pain responses when treated with this compound.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Properties

IUPAC Name |

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBYSHPEYBCENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.